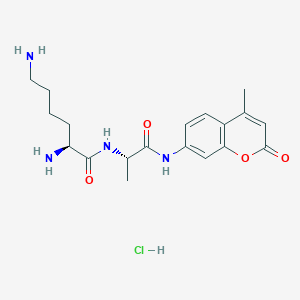
L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it produces a fluorescent signal when cleaved by specific enzymes. This property makes it valuable in various assays to study enzyme activity, particularly in the fields of biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride involves several steps:
Coupling Reaction: The initial step involves coupling 7-amido-4-methylcoumarin with a peptide sequence containing lysine and alanine. This is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Formation of Dihydrochloride Salt: The final step involves converting the purified compound into its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride follows similar steps but on a larger scale. Automated synthesizers and large-scale purification systems are used to ensure consistency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for proteolytic enzymes such as plasmin and tissue plasminogen activator.
Common Reagents and Conditions
Enzymes: Plasmin, tissue plasminogen activator.
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products Formed
The enzymatic cleavage of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride results in the release of 7-amido-4-methylcoumarin, which emits a fluorescent signal detectable by fluorometric assays.
Aplicaciones Científicas De Investigación
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is extensively used in scientific research due to its fluorogenic properties:
Biochemistry: Used in enzyme kinetics studies to measure the activity of proteolytic enzymes.
Molecular Biology: Employed in assays to study gene expression and protein function.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Applied in quality control processes to ensure the activity of enzyme-based products.
Mecanismo De Acción
The compound exerts its effects through enzymatic cleavage. When Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is cleaved by a specific enzyme, it releases 7-amido-4-methylcoumarin, which fluoresces. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are typically proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond in the substrate.
Comparación Con Compuestos Similares
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is unique due to its specific peptide sequence and fluorogenic properties. Similar compounds include:
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin: Another fluorogenic substrate used for different proteolytic enzymes.
Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin: Used in assays for serine proteases.
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Employed in studies of chymotrypsin-like proteases.
Each of these compounds has a unique peptide sequence that makes it specific for different enzymes, highlighting the versatility and specificity of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride in biochemical research.
Propiedades
Número CAS |
201853-24-9 |
|---|---|
Fórmula molecular |
C19H27ClN4O4 |
Peso molecular |
410.9 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride |
InChI |
InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H/t12-,15-;/m0./s1 |
Clave InChI |
QVNOSBVSNUNYME-NXCSSKFKSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N.Cl |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3](/img/structure/B13825221.png)

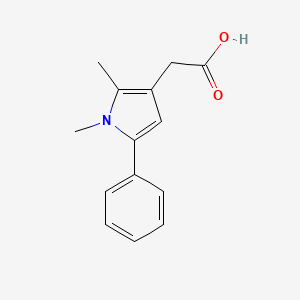
![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine](/img/structure/B13825239.png)
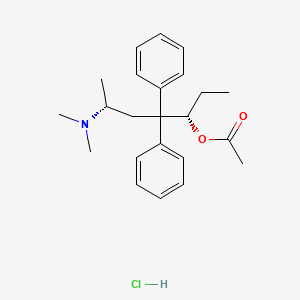
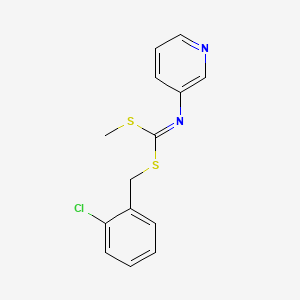
![6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)


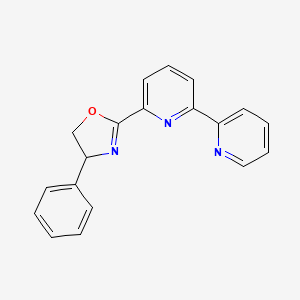
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
